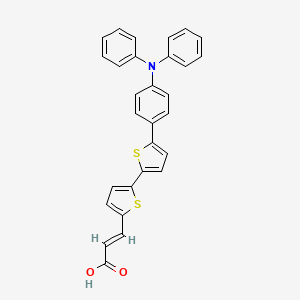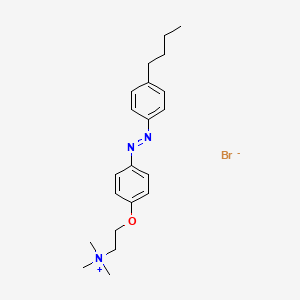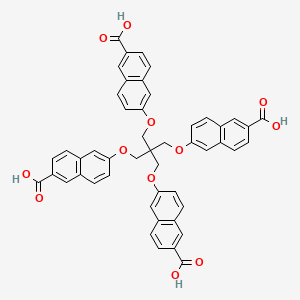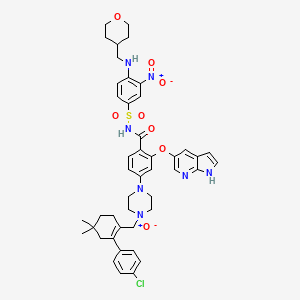
Photosensitizer-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Photosensitizer-2 undergoes various types of chemical reactions, including:
Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.
Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.
Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.
Major Products
The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .
Scientific Research Applications
Photosensitizer-2 has a wide range of scientific research applications:
Chemistry: Used in photocatalysis and photopolymerization processes.
Biology: Employed in bioimaging and as a tool for studying cellular processes.
Industry: Utilized in the production of polymers and other materials through photochemical reactions.
Mechanism of Action
The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.
List of Similar Compounds
- Porphyrins
- Phthalocyanines
- Chlorins
This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C29H21NO2S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |
InChI Key |
ICLZNGAELWYHKL-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)


![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)

![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)





![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
